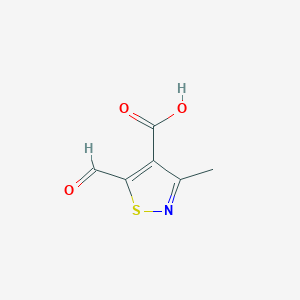

5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-formyl-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3-5(6(9)10)4(2-8)11-7-3/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAPTTQOELWCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-methylthiazole and formylating agents.

Formylation: The formylation of 2-methylthiazole is achieved using formylating agents like formic acid or formic acid derivatives under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products:

Oxidation Products: Oxo derivatives of the thiazole ring.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid. For instance, compounds containing thiazole moieties have shown promising results against various cancer cell lines. Research indicates that modifications in the thiazole structure can enhance selectivity and efficacy against specific cancers.

Key Findings:

- Compound Efficacy: A study demonstrated that thiazole derivatives exhibited significant inhibitory effects on human glioblastoma and melanoma cells, with some compounds showing IC50 values as low as 10–30 µM .

- Mechanism of Action: The anticancer activity is often attributed to apoptosis induction and cell cycle arrest mechanisms .

Antidiabetic Properties

Thiazole compounds have also been investigated for their antidiabetic properties. This compound may contribute to improved insulin sensitivity and reduced hyperglycemia.

Research Insights:

- Mechanistic Studies: Thiazoles have demonstrated antioxidant and anti-inflammatory effects that mitigate oxidative stress associated with diabetes .

- Animal Studies: In vivo studies showed that thiazole derivatives could reverse hyperglycemia and improve lipid profiles in diabetic models .

Pesticidal and Fungicidal Activity

The compound has been identified as a potential agent for agricultural pest control due to its biological activity against various pathogens.

Applications:

- Pesticide Development: Thiazole derivatives are being explored as novel pesticides due to their ability to inhibit the growth of plant pathogens .

- Field Trials: Various studies have reported that these compounds can effectively control fungal diseases in crops, thereby enhancing agricultural productivity .

Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator, promoting growth under certain conditions.

Findings:

- Growth Promotion: Compounds with thiazole structures have been shown to induce resistance against diseases and enhance overall plant health by modulating physiological processes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thiazole derivatives. Understanding the structure-activity relationship is crucial for optimizing its efficacy in both medicinal and agricultural contexts.

Synthesis Overview:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Aldehydes + Thioamides |

| 2 | Cyclization | Acid Catalysts |

| 3 | Functionalization | Various Substituents |

SAR Insights:

Research indicates that modifications at specific positions on the thiazole ring can significantly enhance biological activity, making it essential to explore different substituents for optimal efficacy .

Mécanisme D'action

The mechanism of action of 5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, signal transduction, and metabolic processes.

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their substituents:

*Inferred based on structural analogs.

Key Observations :

- Substituent Effects: The formyl group in the target compound enhances electrophilicity compared to amino or bromo substituents, making it reactive toward nucleophiles (e.g., in condensation reactions) . Bromo or chloro substituents (e.g., in CAS 23310-81-8 or 86125-06-6 ) introduce halogenic bulk, affecting electronic properties and binding in biological systems.

Physical and Chemical Properties

- Solubility : The carboxylic acid group at position 4 ensures moderate water solubility, while hydrophobic substituents (e.g., phenyl in CAS 86125-06-6 ) reduce it.

- Reactivity: The formyl group enables Schiff base formation, contrasting with the amine in 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid . Bromo or chloro analogs (e.g., 5-bromo-3-methyl derivative ) are prone to nucleophilic substitution.

- Collision Cross-Section (CCS): For 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid, predicted CCS values range from 143.7–154.4 Ų (adduct-dependent) , suggesting similar steric profiles for the target compound.

Commercial Availability and Pricing

- Pricing: 5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid costs €717/50mg and €2,024/500mg , suggesting the target compound (with a formyl group) may be similarly priced due to comparable synthesis complexity.

Activité Biologique

5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antidiabetic research. Thiazole compounds are known for their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The structure of this compound consists of a thiazole ring with a formyl group and a carboxylic acid moiety. This unique configuration contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Studies : The compound was tested against HepG2 hepatocellular carcinoma cells using MTT assays. Results indicated significant cytotoxicity with an IC50 value comparable to established anticancer drugs like doxorubicin. The presence of electron-donating groups in the structure enhanced its activity, suggesting a structure-activity relationship (SAR) that favors such modifications .

- Mechanism of Action : Molecular dynamics simulations have suggested that this compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions. This interaction may lead to the activation of apoptotic signals in cancer cells .

Antidiabetic Activity

Thiazole derivatives also show promise in managing diabetes through their effects on glucose metabolism and insulin sensitivity.

Research Findings

- Insulin Sensitivity : A study demonstrated that compounds similar to this compound improved insulin sensitivity in diabetic models. This was attributed to their ability to reduce oxidative stress and inflammation, which are critical factors in diabetes pathogenesis .

- Mechanistic Insights : The compound's ability to modulate glucose uptake and enhance insulin signaling pathways was observed in cellular assays, indicating its potential as a therapeutic agent for type 2 diabetes .

Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | < 2.0 | Induction of apoptosis via protein interactions |

| Antidiabetic | Diabetic Rat Models | N/A | Improvement of insulin sensitivity and reduction of oxidative stress |

Q & A

Q. What synthetic methodologies are effective for preparing 5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid?

The synthesis can involve condensation reactions using formyl-containing precursors. For example, refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid (Method A) produces structurally analogous compounds . For this compound, a plausible route may involve cyclization of a formyl-substituted thiazole intermediate with chloroacetic acid under reflux, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can the structure and purity of synthesized this compound be confirmed?

Standard characterization includes:

Q. What are the key challenges in optimizing reaction yields for this compound?

Reaction conditions (e.g., solvent choice, temperature, and molar ratios) critically affect yields. For instance, acetic acid reflux (3–5 hours) is common for cyclization, but prolonged heating may degrade the formyl group. Contradictions in mass balance (e.g., degradation products vs. desired compound) should be analyzed via HPLC or TLC to identify side reactions .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the compound’s molecular configuration?

Single-crystal X-ray diffraction using SHELXL (a widely validated program for small-molecule refinement) can determine bond lengths, angles, and conformation. For example, SHELX’s robust handling of high-resolution data is ideal for resolving formyl group orientation and thiazole ring planarity .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Density Functional Theory (DFT) calculations can predict electron distribution, reactivity (e.g., nucleophilic attack at the formyl group), and stability.

- Molecular docking may assess interactions with biological targets (e.g., enzymes or receptors), leveraging the carboxylic acid moiety for hydrogen bonding .

Q. How can salt formation improve solubility for pharmacological testing?

Reacting the carboxylic acid group with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., morpholine) forms salts with enhanced aqueous solubility. For example, sodium salts of analogous thiazole-carboxylic acids show improved bioavailability .

Q. What strategies mitigate degradation during storage or biological assays?

Q. How do substituents on the thiazole ring influence pharmacological activity?

Comparative studies on analogs (e.g., methyl vs. phenyl substituents) reveal that electron-withdrawing groups (e.g., formyl) enhance electrophilicity, potentially increasing antimicrobial or antifungal activity. Toxicity profiles can be assessed via in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) .

Methodological Contradictions and Resolutions

Q. Discrepancies in reported melting points for analogous compounds: How to address?

Variations may arise from impurities or polymorphic forms. Reproduce synthesis under standardized conditions (e.g., identical recrystallization solvents) and validate via differential scanning calorimetry (DSC) .

Q. Conflicting biological activity How to design validation experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.